Alliin
Overview
Description
Alliin is a sulfoxide that is a natural constituent of fresh garlic . It is a derivative of the amino acid cysteine . When fresh garlic is chopped or crushed, the enzyme alliinase converts alliin into allicin, which is responsible for the aroma of fresh garlic .
Synthesis Analysis
The first reported synthesis of Alliin, by Stoll and Seebeck in 1951, begins with the alkylation of L-cysteine with allyl bromide to form deoxyalliin. Oxidation of this sulfide with hydrogen peroxide gives both diastereomers of L-alliin .
Chemical Reactions Analysis
When fresh garlic is chopped or crushed, the enzyme alliinase converts alliin into allicin . Allicin decomposes rapidly and undergoes a series of reactions with glutathione resulting in the production of hydrogen sulphide (H2S) .
Physical And Chemical Properties Analysis
Alliin has a chemical formula of C6H11NO3S and a molar mass of 177.22 g/mol . It appears as a white to off-white crystalline powder . It has a melting point of 163–165 °C (325–329 °F) and is soluble in water .
Scientific Research Applications
Hypoglycemic and Hypolipidemic Effects
- Alliin demonstrated beneficial effects in improving glucose homeostasis and lipid profiles in diet-induced obese mice, suggesting its potential in preventing diabetes and lipid metabolic disorders. This is partly due to its ability to modulate intestinal microbiota composition (Zhai et al., 2018).
Cardiovascular Health
- Studies have shown that alliin alleviates myocardial ischemia-reperfusion injury by promoting autophagy, thereby reducing infarct area and improving cardiac function (Zhao et al., 2019). Another study confirmed similar findings, highlighting its role in protecting cardiomyocytes from necroptosis following myocardial infarction (Yue et al., 2019).
Respiratory Health
- Alliin has shown protective effects against Lipopolysaccharides (LPS)-induced acute lung injury by activating peroxisome proliferator-activated receptor γ (PPARγ), suggesting its potential as an anti-inflammatory agent (Wang et al., 2017).
Antimicrobial and Anticancer Properties
- Allicin, produced from alliin, possesses a range of biological activities including antimicrobial and anticancer effects. It inhibits the proliferation of bacteria, fungi, and even cancer cells, making it a compound of interest in medicine and agriculture (Borlinghaus et al., 2014).
Gut Health
- Alliin alters gut microbiota and gene expression of colonic epithelial tissues, potentially impacting intestinal immunity and overall health (Zhang et al., 2019).
Anti-inflammatory Effects
- The compound has been found to ameliorate dextran sulfate sodium (DSS)-induced colitis in mice and inhibit inflammatory responses in a cell model, suggesting its effectiveness in treating inflammatory conditions (Shi et al., 2017).
Hepatoprotective Effects
- Allicin, derived from alliin, shows hepatoprotective effects in galactosamine/endotoxin-challenged rats, highlighting its potential in liver health (Vimal & Devaki, 2004).
Neuroprotective Properties
- Allicin, produced from alliin, has been found to have neuroprotective properties, potentially ameliorating cognitive impairment in various neurodegenerative disorders (Nadeem et al., 2021).
Metabolic Health
- Alliin reduces markers of metaflammation in diet-induced obese mice, showing potential in improving metabolic parameters without significant weight change (Sánchez-Sánchez et al., 2020).
Inhibition of Tumor Growth
- A novel approach involving in situ generation of allicin using targeted alliinase delivery showed significant inhibition of tumor growth, offering a new therapeutic strategy in cancer treatment (Miron et al., 2003).
Anti-Aggregation Effects
- Alliin was identified as an inhibitor of platelet aggregation, highlighting its potential in preventing thrombotic diseases (Liakopoulou-Kyriakides et al., 1985).
Glycation Inhibition
- Alliin has been shown to inhibit the glycation of superoxide dismutase, an important approach in alleviating diabetic complications (Anwar & Younus, 2017).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-amino-3-prop-2-enylsulfinylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-,11?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHLIQGRKRUKPH-ITZCMCNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCS(=O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309766 | |
Record name | S-Allyl-L-cysteine sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601309766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Allylsulphinyl)-L-alanine | |
CAS RN |
17795-26-5, 556-27-4 | |
Record name | S-Allyl-L-cysteine sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17795-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Allylsulphinyl)-L-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017795265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Allyl-L-cysteine sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601309766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-(allylsulphinyl)-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(allylsulphinyl)-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.960 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alliin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301759 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.